2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Overview
Description
“2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” is an organic compound that belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . It has an empirical formula of C10H8N2O3 and a molecular weight of 204.18 .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of the synthesis process can reach up to 94% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .
Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 133–135 °C . The FT-IR spectrum shows peaks at 1640 cm−1 (C=O) and 3518 cm−1 (OH). The 1H NMR and 13C-NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins .
Mode of Action
For instance, some 1,2,4-oxadiazoles have been found to inhibit the Trypanosoma cruzi cysteine protease cruzain, which is essential for the parasite’s lifecycle .
Biochemical Pathways
Related 1,2,4-oxadiazoles have been associated with various biochemical pathways due to their broad-spectrum anti-infective activities .
Result of Action
Related compounds have been reported to exhibit anti-infective activities, suggesting that they may exert their effects by inhibiting the growth or function of infectious agents .
Action Environment
The action, efficacy, and stability of 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
Oxadiazoles, including “2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid”, have shown potential for a wide range of applications and continue to be a focus of research . Future directions may include further exploration of their synthesis, characterization, and evaluation as promising agents in various fields, including medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The 1,2,4-oxadiazole ring is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology
Cellular Effects
It is known that oxadiazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. The compound is known to be stable at room temperature
Metabolic Pathways
A related compound, 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl), was found to undergo multi-step processes involving both oxidation and conjugation reactions
Properties
IUPAC Name |
2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASNVTNLGUQSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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